Givinostat-Hydrochlorid

Übersicht

Beschreibung

Es hat sich gezeigt, dass es ein signifikantes Potenzial hat, die Apoptose in multiplen Myelomzellen zu fördern und die Produktion von proinflammatorischen Zytokinen zu hemmen . Histondeacetylase-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion von Histondeacetylase stören, was zu einer erhöhten Acetylierung von Histonproteinen und veränderter Genexpression führt .

Wissenschaftliche Forschungsanwendungen

ITF 2357 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

Biology: Investigated for its role in regulating cell cycle progression, apoptosis, and differentiation.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase.

Wirkmechanismus

Target of Action

Givinostat hydrochloride primarily targets histone deacetylases (HDACs) . HDACs are enzymes that regulate the deacetylation of various proteins . In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .

Mode of Action

Givinostat hydrochloride is a histone deacetylase inhibitor . It interacts with its targets (HDACs) by inhibiting their activity . The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the deacetylation of various proteins .

Biochemical Pathways

Givinostat hydrochloride affects the histone deacetylation pathway . By inhibiting HDACs, Givinostat increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression . This can alter the transcriptional pattern and activity of non-histone proteins in target cells .

Pharmacokinetics

It is known that givinostat is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties would require further investigation.

Result of Action

Givinostat hydrochloride has been shown to have significant effects at the molecular and cellular levels. It reduces inflammation and muscle loss in patients with Duchenne Muscular Dystrophy (DMD) . In clinical trials, patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo . It also reduces fibrosis in muscle tissue and promotes the increase of the cross-sectional area (CSA) of muscles .

Action Environment

It is known that the drug’s efficacy can be influenced by the patient’s genetic makeup . For example, different haplotypes of the LTBP4 gene can affect the drug’s efficacy in treating Duchenne Muscular Dystrophy

Biochemische Analyse

Biochemical Properties

Givinostat hydrochloride interacts with class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This interaction reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .

Cellular Effects

Givinostat hydrochloride has been shown to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance . It also protects blood vessels from apoptosis through the modulatory effect of cardiac fibroblasts on endothelial cells .

Molecular Mechanism

The molecular mechanism of Givinostat hydrochloride involves the inhibition of class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This inhibition reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .

Temporal Effects in Laboratory Settings

The effects of Givinostat hydrochloride over time in laboratory settings have been observed. The dosage of Givinostat hydrochloride may need to be adjusted based on side effects or changes in blood work .

Dosage Effects in Animal Models

In animal models, Givinostat hydrochloride has shown dose-related increases in muscle mass and cross-sectional area (CSA). There were significant reductions in fibrosis, fatty infiltration, and an inflammatory infiltrate in the muscles of mice exposed to Givinostat hydrochloride 5 mg/kg/day and 10 mg/kg/day relative to those of control-treated mice .

Metabolic Pathways

Givinostat hydrochloride is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride . The enzymes responsible for the metabolism of Givinostat hydrochloride are unclear; its metabolism is not mediated by CYP450 or UGT enzymes .

Transport and Distribution

According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L . The estimated apparent volume of distribution of the peripheral compartment is 483 L . Givinostat hydrochloride is highly (~96%) protein bound in plasma .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ITF 2357 beinhaltet die Herstellung eines Hydroxamsäurederivats. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von ITF 2357 beinhaltet die Skalierung der Synthesewege, die in Laboreinstellungen verwendet werden. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in großen Chargen unter Verwendung fortschrittlicher chemischer Reaktoren und Reinigungstechniken hergestellt .

Chemische Reaktionsanalyse

Arten von Reaktionen

ITF 2357 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in ITF 2357 vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ITF 2357 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von ITF 2357 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

ITF 2357 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Auswirkungen der Histondeacetylase-Inhibition auf die Genexpression und die Chromatinstruktur zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulierung des Zellzyklusfortschritts, der Apoptose und der Differenzierung.

Wirkmechanismus

ITF 2357 übt seine Wirkung aus, indem es die Aktivität von Histondeacetylase-Enzymen hemmt. Diese Hemmung führt zu einer erhöhten Acetylierung von Histonproteinen, was zu einer veränderten Genexpression führt. Die Verbindung zielt speziell auf Histondeacetylase-Enzyme ab, die an der Regulation von Genen beteiligt sind, die mit Zellproliferation, Differenzierung und Überleben zusammenhängen . Darüber hinaus hat sich gezeigt, dass ITF 2357 die Apoptose in Krebszellen induziert, indem es die Expression wichtiger regulatorischer Proteine wie p21, Bcl-2 und Mcl-1 moduliert.

Analyse Chemischer Reaktionen

Types of Reactions

ITF 2357 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in ITF 2357.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving ITF 2357 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of ITF 2357 depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suberoylanilidhydroxamsäure (SAHA): Ein weiterer Histondeacetylase-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlichen Wirksamkeits- und Toxizitätsprofilen.

Trichostatin A: Ein potenter Histondeacetylase-Inhibitor, der hauptsächlich in Forschungsumgebungen verwendet wird.

Valproinsäure: Ein Histondeacetylase-Inhibitor mit breiteren Anwendungen, einschließlich der Behandlung von Epilepsie und affektiven Störungen.

Einzigartigkeit von ITF 2357

ITF 2357 ist einzigartig in seiner Fähigkeit, selektiv die Apoptose in Krebszellen zu induzieren, während normale Zellen geschont werden. Diese selektive Aktivität macht es zu einem vielversprechenden Kandidaten für die Krebstherapie mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen Histondeacetylase-Inhibitoren.

Eigenschaften

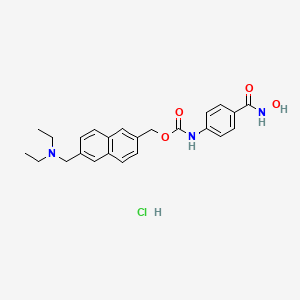

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGNWJOQMSBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199657-29-9 | |

| Record name | Givinostat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIVINOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

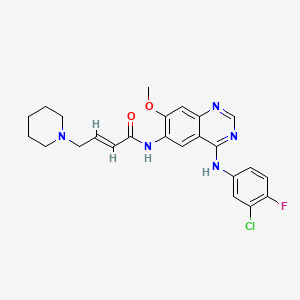

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

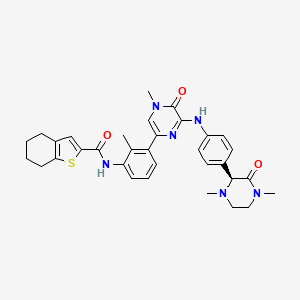

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)